

Melianol: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Melianol	
Cat. No.:	B1676181	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the fruits of Melia azedarach, this compound has demonstrated promising anti-inflammatory, antiviral, and cytotoxic activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Melianol**, detailed experimental protocols for its study, and an exploration of its modulation of key signaling pathways.

Chemical and Physical Properties

Melianol, also known as Deacetylturreanthin, possesses the chemical formula C30H48O4.[2] Its systematic IUPAC name is (2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol and its CAS registry number is 16838-01-0.[2]

While specific experimentally determined physical properties such as melting and boiling points are not readily available in the current literature, computational data from reliable sources provide valuable insights. It is important to note that the following data are predicted and should be confirmed experimentally.



Table 1: Computed Physicochemical Properties of Melianol

Property	Value	Source
Molecular Weight	472.7 g/mol	PubChem[2]
XLogP3	5.7	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	472.35526001 g/mol	PubChem[2]
Monoisotopic Mass	472.35526001 g/mol	PubChem[2]
Topological Polar Surface Area	62.2 Ų	PubChem[2]
Heavy Atom Count	34	PubChem
Formal Charge	0	PubChem
Complexity	892	PubChem[2]

Solubility:

Experimentally determined solubility data for **Melianol** in various solvents is limited. As a lipophilic molecule, it is expected to exhibit poor solubility in water and good solubility in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate.[3][4][5][6]

Experimental Protocols Extraction and Isolation of Melianol from Melia azedarach

The following is a generalized protocol for the extraction and isolation of **Melianol** from the fruits of Melia azedarach, based on common phytochemical extraction techniques.[3][7][8][9]

Workflow for **Melianol** Extraction and Isolation





Click to download full resolution via product page

Caption: A generalized workflow for the extraction and isolation of **Melianol**.

Methodology:

- Plant Material Preparation: Collect fresh fruits of Melia azedarach, wash them thoroughly, and dry them in a shaded area until a constant weight is achieved. Grind the dried fruits into a coarse powder.
- Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times to ensure maximum yield.
- Filtration and Concentration: Filter the combined methanolic extracts through Whatman No.
 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
- Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing **Melianol** is typically found in the ethyl acetate layer.
- Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography
 on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate.
 Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
- Purification: Pool the fractions showing the presence of Melianol (as indicated by TLC comparison with a standard, if available) and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure Melianol.[10][11][12][13]

Analytical Characterization of Melianol

Nuclear Magnetic Resonance (NMR) Spectroscopy:







• ¹H and ¹³C NMR: Dissolve the purified **Melianol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and record the ¹H and ¹³C NMR spectra.[14][15][16][17] These spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

Mass Spectrometry (MS):

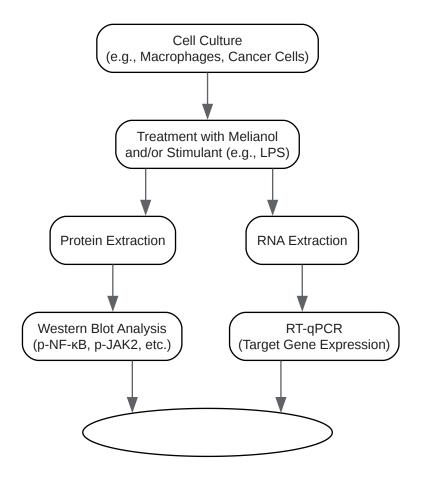
 High-Resolution Mass Spectrometry (HRMS): Obtain the mass spectrum of Melianol using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap). This will provide the exact mass of the molecule, confirming its elemental composition.[18]

Investigation of Signaling Pathway Modulation

Preliminary studies suggest that **Melianol** exerts its anti-inflammatory effects through the modulation of the NF-kB and JAK2 signaling pathways. The following are generalized protocols to investigate these effects.

Workflow for Analyzing Melianol's Effect on Signaling Pathways





Click to download full resolution via product page

Caption: A general workflow for studying the effects of **Melianol** on cellular signaling pathways.

- a) NF-кB Signaling Pathway Analysis:[19][20][21][22][23]
- Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat the cells with different concentrations of **Melianol** for a specified time, with or without a pro-inflammatory stimulus like Lipopolysaccharide (LPS).
- Western Blot Analysis: Prepare whole-cell lysates and nuclear extracts. Perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, including phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A decrease in phosphorylated IκBα and an increase in nuclear p65 would indicate pathway activation, which could be potentially inhibited by **Melianol**.
- Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity after



treatment with **Melianol** and a stimulus to quantify the transcriptional activity of NF-κB.

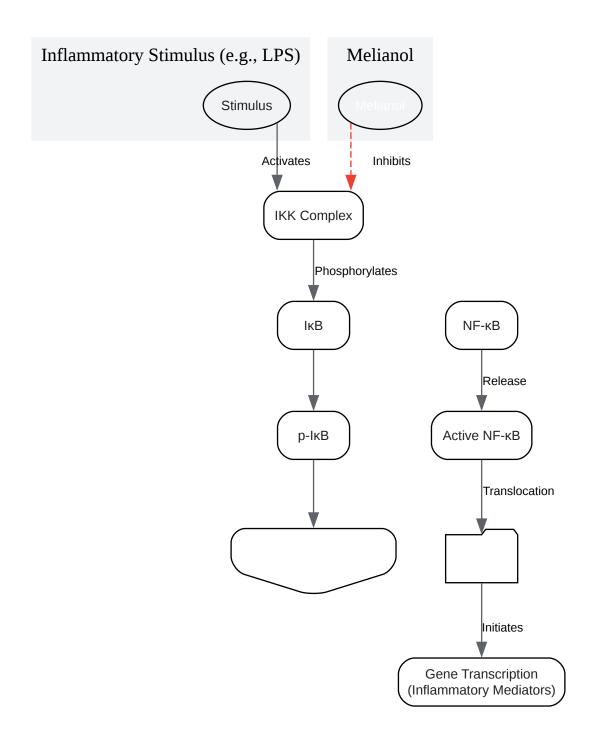
- b) JAK2 Signaling Pathway Analysis:[24][25][26][27][28][29][30][31][32][33]
- Cell Culture and Treatment: Use a relevant cell line and treat with **Melianol**, with or without a specific cytokine that activates the JAK2 pathway (e.g., IL-6).
- Western Blot Analysis: Analyze the phosphorylation status of JAK2 and its downstream target STAT3 using specific antibodies. A reduction in the levels of phosphorylated JAK2 and phosphorylated STAT3 in **Melianol**-treated cells would suggest an inhibitory effect on this pathway.
- Quantitative PCR (qPCR): Extract total RNA from the treated cells and perform reverse transcription followed by qPCR to analyze the expression levels of downstream target genes of the JAK-STAT pathway, such as Bcl-xL, MMP-2, and MMP-9.[31]

Signaling Pathways

1. NF-kB Signaling Pathway Modulation by Melianol

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[34][35][36] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. **Melianol** is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.





Click to download full resolution via product page

Caption: Proposed mechanism of Melianol's inhibition of the NF-kB signaling pathway.

2. JAK2 Signaling Pathway Modulation by Melianol

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling.[24][25][26][27][28][29][30][31][32][33] Upon cytokine binding to its receptor, JAK2 is

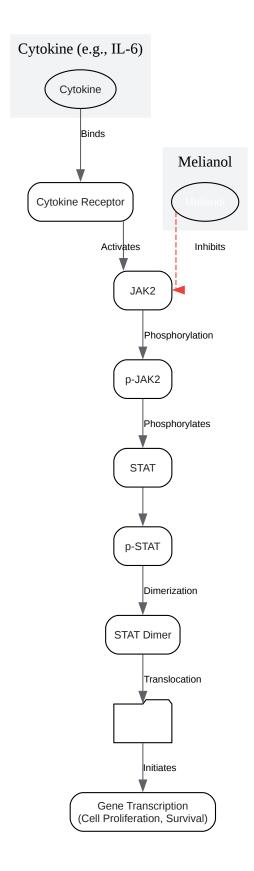


Foundational & Exploratory

Check Availability & Pricing

activated through phosphorylation, which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK2-STAT pathway is implicated in various diseases, including cancer and inflammatory disorders. **Melianol** may exert its therapeutic effects by inhibiting this pathway.





Click to download full resolution via product page

Caption: Postulated inhibitory effect of Melianol on the JAK2-STAT signaling pathway.



Conclusion

Melianol stands out as a promising natural product with significant therapeutic potential. While its physical and chemical properties are still being fully elucidated, the available data provide a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a starting point for scientists and drug development professionals to explore the multifaceted nature of this compound. Further investigation into its mechanism of action, particularly its effects on the NF-κB and JAK2 signaling pathways, will be crucial in unlocking its full potential for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. Melianol | C30H48O4 | CID 177786 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. toku-e.com [toku-e.com]
- 5. mdpi.com [mdpi.com]
- 6. Solubility table Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Multimodal Chromatography for Purification of Biotherapeutics A Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

Foundational & Exploratory





- 15. chem.washington.edu [chem.washington.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 18. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of NF-κB activation in TLR-activated macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring the Levels of Cellular NF-kB Activation States PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. myhematology.com [myhematology.com]
- 25. JAK2/STAT3 activation by melatonin attenuates the mitochondrial oxidative damage induced by myocardial ischemia/reperfusion injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A natural product-like JAK2/STAT3 inhibitor induces apoptosis of malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 28. New Role of JAK2/STAT3 Signaling in Endothelial Cell Oxidative Stress Injury and Protective Effect of Melatonin PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Ab Initio Modeling and Experimental Assessment of Janus Kinase 2 (JAK2) Kinase-Pseudokinase Complex Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of atractylenolide I PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. JAK2-tree: a simple CBC-based decision rule to guide appropriate JAK2 V617F mutation testing PMC [pmc.ncbi.nlm.nih.gov]
- 33. profiles.foxchase.org [profiles.foxchase.org]
- 34. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-kB Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 35. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFkB) Signaling in Cardiovascular Diseases: A Mini Review PMC [pmc.ncbi.nlm.nih.gov]



- 36. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Melianol: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676181#physical-and-chemical-properties-of-melianol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com